molecular formula C9H7BrN2 B189531 4-Bromo-3-quinolinamine CAS No. 36825-34-0

4-Bromo-3-quinolinamine

Cat. No.: B189531
CAS No.: 36825-34-0
M. Wt: 223.07 g/mol
InChI Key: GZIQGMJOGFFTOO-UHFFFAOYSA-N
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Description

4-Bromo-3-quinolinamine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

4-Bromo-3-quinolinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitubercular, antimalarial, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for its broad pharmacological applications. The presence of the bromine atom at the 4-position enhances the compound's reactivity and biological activity. The basic structure can be represented as follows:

C9H7BrN\text{C}_9\text{H}_7\text{BrN}

Antitubercular Activity

Recent studies have highlighted the potential of 4-bromo derivatives in combating Mycobacterium tuberculosis. A study reported that compounds with a 4-bromo substituent demonstrated strong antitubercular effects, with minimum inhibitory concentration (MIC) values significantly lower than those of many existing treatments. Specifically, one derivative exhibited an MIC value of 15 μg/mL against M. tuberculosis strains .

Table 1: Antitubercular Activity of this compound Derivatives

CompoundSubstituentMIC (μg/mL)Activity Level
5g4-Bromo15Strong
5n4-Chlorophenyl12.5Very Strong
5aUnsubstituted125Weak
5e4-Fluorophenyl62.5Moderate

Antimalarial Activity

The antimalarial properties of quinoline derivatives have been extensively studied. While specific data on this compound is limited, related compounds have shown promising results against drug-resistant strains of Plasmodium falciparum. For instance, modifications to the quinoline structure have been linked to enhanced potency against chloroquine-resistant strains .

Case Study: Antimalarial Efficacy

In a comparative study, several quinoline derivatives were evaluated for their efficacy against both chloroquine-sensitive and resistant strains. The findings indicated that compounds with halogen substitutions, such as bromine or chlorine, generally exhibited improved activity profiles.

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. Research indicates that compounds similar to this compound can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that certain quinoline derivatives effectively inhibited cancer cell proliferation with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Related Quinoline Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.2Apoptosis
Compound BHeLa (Cervical Cancer)8.0Cell Cycle Arrest
Compound CA549 (Lung Cancer)6.7Inhibition of Metastasis

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Many quinoline derivatives act as enzyme inhibitors, particularly targeting those involved in metabolic pathways of pathogens.
  • DNA Intercalation : Some studies suggest that quinoline compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Receptor Modulation : Quinoline derivatives may also influence neurotransmitter receptors, contributing to their pharmacological effects .

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-3-quinolinamine, and how do reaction conditions influence yield?

The synthesis of brominated quinoline derivatives typically involves halogenation or substitution reactions. For example, a general protocol for quinolinamine derivatives (e.g., 7-chloroquinolin-4-amine) includes coupling brominated intermediates with amine-functionalized aromatic rings under palladium catalysis . Key variables affecting yield include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.
  • Catalyst system : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos improves cross-coupling efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product from brominated byproducts .

Q. How can NMR and HRMS resolve structural ambiguities in this compound derivatives?

  • ¹H NMR : The quinoline ring protons (H-2, H-5, H-6, H-7, H-8) exhibit distinct splitting patterns. For this compound, the NH₂ group at C-3 appears as a broad singlet (δ 5.5–6.5 ppm), while the bromine at C-4 deshields adjacent protons (e.g., H-5 at δ 8.2–8.5 ppm) .
  • ¹³C NMR : The C-Br signal appears at ~115–120 ppm, and the C-NH₂ group resonates near 150 ppm.
  • HRMS : Accurate mass measurements (±0.001 Da) confirm molecular formulas (e.g., C₉H₆BrN₂ requires m/z 224.9704) .

Q. What strategies mitigate competing side reactions during bromination of 3-quinolinamine precursors?

Bromination at C-4 competes with:

  • Over-bromination : Controlled stoichiometry (1.1 eq. NBS) and low temperatures (0–5°C) minimize di-/tri-brominated products .
  • Ring-opening : Protic acids (e.g., HBr) catalyze decomposition; instead, use Lewis acids (FeCl₃) in anhydrous CH₂Cl₂ .
  • Isomerization : Steric directing groups (e.g., methyl at C-2) guide regioselective bromination to C-4 .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The C-4 bromine acts as a leaving group in:

  • Suzuki-Miyaura coupling : Pd-catalyzed reactions with aryl boronic acids yield biarylquinolines (e.g., anticancer scaffolds). Electron-withdrawing groups on the boronic acid enhance coupling efficiency .
  • Buchwald-Hartwig amination : Substitution with amines forms N-alkyl/aryl derivatives. Bulky ligands (BINAP) suppress β-hydride elimination .
  • SNAr reactions : The electron-deficient quinoline ring facilitates displacement by thiols or alkoxides at elevated temperatures .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) separate positional isomers (e.g., 5-Bromo-3-quinolinamine). MS/MS fragments (e.g., m/z 207 → 159) confirm identity .
  • XRD : Single-crystal diffraction distinguishes regioisomers by Br···N distances (this compound: ~3.4 Å vs. 5-Bromo: ~4.1 Å) .
  • ICP-OES : Quantifies residual heavy metals (Pd, Fe) from catalysis below 10 ppm .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Docking studies : Quinoline scaffolds target malaria parasite enzymes (e.g., PfATP4). Bromine’s hydrophobicity enhances binding to hydrophobic pockets .
  • QSAR models : LogP values (~2.5) and H-bond acceptors (NH₂, Br) correlate with antimalarial IC₅₀. Substituents at C-7 (e.g., Cl, CF₃) improve potency .
  • MD simulations : Bromine’s steric bulk stabilizes protein-ligand complexes by reducing conformational flexibility .

Q. What contradictions exist in reported synthetic yields for this compound, and how are they reconciled?

Discrepancies in yields (e.g., 24% vs. 92% for similar derivatives ) arise from:

  • Purity of starting materials : Commercial 3-quinolinamine often contains oxidation byproducts; recrystallization improves reactivity.
  • Catalyst deactivation : Moisture-sensitive Pd catalysts require strict anhydrous conditions.
  • Workup protocols : Acidic extraction (1M HCl) removes unreacted amines, increasing isolated yields .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Toxicity : Brominated quinolines are mutagenic; use fume hoods and PPE (nitrile gloves, lab coats).
  • Storage : Light-sensitive compounds require amber vials at –20°C under argon .
  • Waste disposal : Halogenated waste must be segregated for incineration to avoid dioxin formation .

Properties

IUPAC Name

4-bromoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIQGMJOGFFTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346659
Record name 4-Bromo-3-quinolinamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36825-34-0
Record name 4-Bromo-3-quinolinamine
Source CAS Common Chemistry
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Record name 4-Bromo-3-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoquinolin-3-amine
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